N-(3-Oxobutan-2-yl)benzenecarboximidate
Description
N-(3-Oxobutan-2-yl)benzenecarboximidate is a carboximidate derivative featuring a benzene ring linked to an imidate group substituted with a 3-oxobutan-2-yl moiety. The compound’s ketone group and imidate functionality make it a candidate for applications in metal-catalyzed C–H activation and heterocyclic synthesis, similar to other benzenecarboximidates .
Properties
CAS No. |
831218-16-7 |
|---|---|
Molecular Formula |
C11H12NO2- |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
N-(3-oxobutan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14)/p-1 |
InChI Key |
PYLGVRCYAIRMBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)C)N=C(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 3-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxobutan-2-yl)benzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzenecarboximidate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(3-Oxobutan-2-yl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Oxobutan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s 3-oxobutanyl group distinguishes it from ’s hydroxyl-tertiary alcohol and ’s oxadiazolium ring. The ketone may enhance coordination with metal catalysts compared to ether or amide groups .
- ’s trimethoxy substituents increase lipophilicity (implied by LogP), whereas the target compound’s ketone could improve solubility in polar solvents .
Physicochemical and Application Comparison
Research Findings :
- Catalytic Efficiency : Alkyl benzenecarboximidates (e.g., target compound) enable Rh(III)-catalyzed C–H amidation with arylsulfonylazides, outperforming hydrazones in selectivity .
- Heterocyclic Synthesis : ’s analog forms indazole derivatives under Cu(II) catalysis, suggesting the target compound’s ketone could stabilize intermediates in similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
